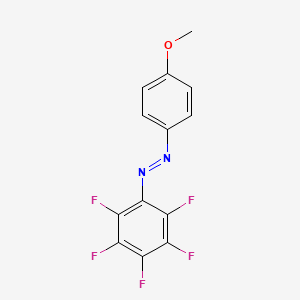
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene is an organic compound belonging to the class of diazenes. It features a diazene (N=N) functional group, which is a characteristic of azo compounds. The presence of a methoxy group on the phenyl ring and a pentafluorophenyl group makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene depends on its application:
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, leading to inhibition of specific biological pathways.
Chemical Reactions: The azo group can participate in various chemical reactions, acting as an electron donor or acceptor, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- (E)-1-(4-Methoxyphenyl)-2-(trifluoromethyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(chlorophenyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(bromophenyl)diazene
Comparison:
- Uniqueness: The presence of the pentafluorophenyl group in (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene imparts unique electronic properties, making it more electron-withdrawing compared to other similar compounds.
- Reactivity: The pentafluorophenyl group can influence the reactivity of the compound, making it more reactive in certain chemical reactions.
- Applications: The unique properties of this compound make it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85862-22-2 |
|---|---|
Formule moléculaire |
C13H7F5N2O |
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C13H7F5N2O/c1-21-7-4-2-6(3-5-7)19-20-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Clé InChI |
DFJJALOXSOHDHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


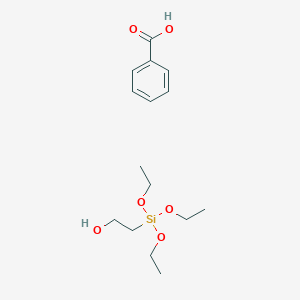
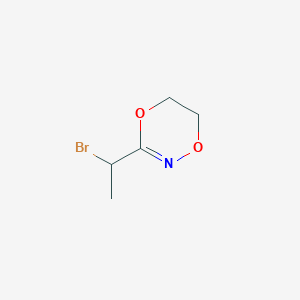
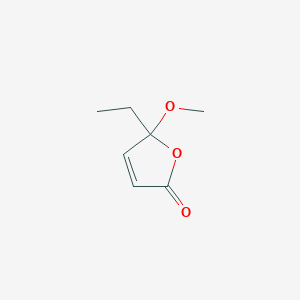
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
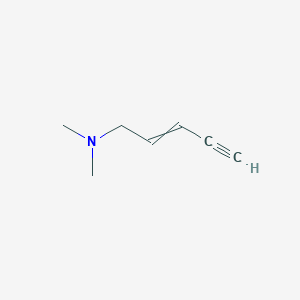
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
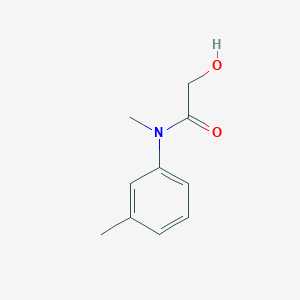

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
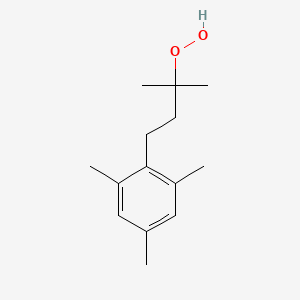
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
